1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol
CAS No.: 37387-11-4
Cat. No.: VC17010283
Molecular Formula: C12H26O4
Molecular Weight: 234.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37387-11-4 |
|---|---|
| Molecular Formula | C12H26O4 |
| Molecular Weight | 234.33 g/mol |
| IUPAC Name | 1-[1-(2-butoxyethoxy)propan-2-yloxy]propan-2-ol |
| Standard InChI | InChI=1S/C12H26O4/c1-4-5-6-14-7-8-15-10-12(3)16-9-11(2)13/h11-13H,4-10H2,1-3H3 |
| Standard InChI Key | JUUQEXBPXBYHLF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOCCOCC(C)OCC(C)O |
Introduction
Structural and Molecular Characteristics
The molecular structure of 1-(2-(2-butoxyethoxy)-1-methylethoxy)propan-2-ol comprises a central propan-2-ol backbone modified by two ether-linked side chains. The primary chain features a 2-butoxyethoxy group (a four-carbon butyl chain connected via two ether oxygens) and a 1-methylethoxy group (an isopropyl ether). This configuration imparts significant steric bulk and polarity variations, enabling solubility in both aqueous and organic phases .
Three-Dimensional Conformation
Computational models derived from PubChem data reveal a preference for staggered conformations in the ether linkages, minimizing steric hindrance between adjacent methyl and butoxy groups . The molecule’s flexibility allows it to adopt multiple low-energy states, facilitating interactions with diverse solutes.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₆O₅ | |
| Molecular Weight (g/mol) | 234.33 | |
| XLogP3 (Partition Coeff) | 1.589 | |
| Topological Polar SA | 65.8 Ų |
Physicochemical Properties
Experimental and computed thermodynamic data highlight the compound’s stability and solvent compatibility:
Phase Transition Enthalpies
| Property | Value (kJ/mol) | Method |
|---|---|---|
| Enthalpy of Fusion (ΔfusH°) | 21.07 | Joback |
| Enthalpy of Vaporization (ΔvapH°) | 58.58 | Joback |
These values align with trends observed in branched glycol ethers, where increased chain branching reduces crystalline packing efficiency, lowering ΔfusH° compared to linear analogs .
Solubility and Partitioning
| Property | Value | Method |
|---|---|---|
| log₁₀ Water Solubility | -1.67 | Crippen |
| Octanol-Water Partition (logP) | 1.589 | Crippen |
The compound’s amphiphilic nature (logP ≈ 1.6) enables miscibility with polar solvents like ethanol (logP = -0.18) and non-polar media such as hexane (logP = 3.9) .
Biological Interactions and Toxicity
Limited toxicological studies suggest moderate biological activity:
Genotoxicity Assays
In CHO-K1 cell cultures, exposure to 1-(2-(2-butoxyethoxy)-1-methylethoxy)propan-2-ol induced dose-dependent chromosomal aberrations, implicating potential genotoxic effects at concentrations ≥ 50 μM . Mechanistic studies propose that ether bond cleavage may generate reactive intermediates capable of DNA adduct formation.
Metabolic Fate
Rat models (Fischer 344 strain) exhibited 42% urinary excretion of a radiolabeled dose within 24 hours, indicating partial systemic absorption and hepatic metabolism . Residual metabolites remain unidentified, warranting further pharmacokinetic profiling.
Industrial and Research Applications
While direct applications of 1-(2-(2-butoxyethoxy)-1-methylethoxy)propan-2-ol are sparsely documented, its structural analogs are employed in:
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Coatings and Inks: As coalescing agents to enhance film formation and pigment dispersion.
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Pharmaceuticals: Solvents for hydrophobic active ingredients, improving bioavailability.
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Cleaning Formulations: Degreasing agents in industrial cleaners due to low aquatic toxicity .
Table 2: Comparative Solvent Performance
| Solvent | Relative Evaporation Rate | logP |
|---|---|---|
| Ethylene Glycol Monobutyl Ether | 0.78 | 0.95 |
| This Compound | 0.65 | 1.589 |
| Propylene Glycol Methyl Ether | 1.02 | 0.81 |
Future Directions and Research Gaps
Despite its promising properties, 1-(2-(2-butoxyethoxy)-1-methylethoxy)propan-2-ol remains undercharacterized. Critical research priorities include:
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Synthetic Optimization: Developing scalable, cost-effective production methods.
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Toxicological Profiling: Chronic exposure studies to establish occupational safety guidelines.
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Application-Specific Trials: Evaluating performance in niche sectors (e.g., agrochemical adjuvants, electronic coatings).
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